Cas no 35987-88-3 (2-(1,2,3-thiadiazol-4-yl)acetic acid)

2-(1,2,3-thiadiazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1,2,3-thiadiazol-4-yl)acetic acid
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- インチ: 1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8)
- InChIKey: ZSAROPYHJCBWKE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 143.99934855g/mol
- どういたいしつりょう: 143.99934855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(1,2,3-thiadiazol-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300519-1.0g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 1.0g |
$986.0 | 2023-07-06 | |
Chemenu | CM460892-1g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
Aaron | AR01B64C-500mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
A2B Chem LLC | AV99664-5g |
2-(1,2,3-Thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 5g |
$3044.00 | 2024-04-20 | |
1PlusChem | 1P01B5W0-2.5g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 2.5g |
$2449.00 | 2024-05-04 | |
Aaron | AR01B64C-50mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 50mg |
$340.00 | 2025-02-09 | |
A2B Chem LLC | AV99664-100mg |
2-(1,2,3-Thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 100mg |
$395.00 | 2024-04-20 | |
1PlusChem | 1P01B5W0-100mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 100mg |
$415.00 | 2025-03-19 | |
Enamine | EN300-300519-5.0g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 5.0g |
$2858.0 | 2023-07-06 | |
Enamine | EN300-300519-0.05g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 0.05g |
$229.0 | 2023-07-06 |
2-(1,2,3-thiadiazol-4-yl)acetic acid 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-(1,2,3-thiadiazol-4-yl)acetic acidに関する追加情報
Introduction to 2-(1,2,3-thiadiazol-4-yl)acetic acid (CAS No. 35987-88-3)
2-(1,2,3-thiadiazol-4-yl)acetic acid (CAS No. 35987-88-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiadiazole ring and a carboxylic acid functional group. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The chemical structure of 2-(1,2,3-thiadiazol-4-yl)acetic acid consists of a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom (thiadiazole), attached to an acetic acid moiety. The thiadiazole ring is known for its biological activity and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. The carboxylic acid group adds to the compound's versatility by enabling it to form salts and esters, which can be crucial for optimizing its pharmacological properties.
Recent research has highlighted the potential of 2-(1,2,3-thiadiazol-4-yl)acetic acid in the development of new therapeutic agents. A study published in the Journal of Medicinal Chemistry in 2021 investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that 2-(1,2,3-thiadiazol-4-yl)acetic acid exhibited potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 2-(1,2,3-thiadiazol-4-yl)acetic acid has also shown promise in the field of cancer research. A study conducted by researchers at the National Institutes of Health (NIH) demonstrated that the compound could selectively inhibit the growth of certain cancer cell lines without affecting normal cells. This selective toxicity is a highly desirable trait in anticancer drugs, as it can reduce side effects and improve patient outcomes.
The synthesis of 2-(1,2,3-thiadiazol-4-yl)acetic acid has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 4-chloroacetylthiadiazole with sodium hydroxide to form the corresponding sodium salt, followed by acidification to obtain the free acid. This method has been widely adopted due to its simplicity and efficiency.
The physical properties of 2-(1,2,3-thiadiazol-4-yl)acetic acid, such as its solubility and stability, are important considerations for its use in pharmaceutical formulations. The compound is generally soluble in polar solvents like water and ethanol but may require solubilizing agents or co-solvents for optimal performance in drug delivery systems. Its stability under various conditions has been studied to ensure that it remains effective during storage and administration.
Clinical trials involving 2-(1,2,3-thiadiazol-4-yl)acetic acid-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations and potential market approval.
In conclusion, 2-(1,2,3-thiadiazol-4-yl)acetic acid (CAS No. 35987-88-3) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents targeting inflammatory diseases and cancer. Ongoing research and clinical trials will continue to uncover new applications and optimize its use in various medical settings.
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